molecular formula C13H13N3O3 B2534080 ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate CAS No. 1206995-62-1

ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate

Cat. No. B2534080
M. Wt: 259.265
InChI Key: MOGKEYRAZWTKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle consisting of two nitrogen atoms and three carbon atoms . Attached to this pyrazole ring is a phenyl group, an amino group, and an ethyl 2-oxoacetate group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the ethyl 2-oxoacetate group. The pyrazole ring contains two nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring, for instance, is known to participate in various chemical reactions .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including compounds structurally related to ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate, are recognized for their wide-ranging pharmacological activities. They have been extensively studied for their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The significance of pyrazoles in drug discovery is highlighted by their inclusion in many therapeutic agents and their utility as synthons in organic synthesis. The interest in pyrazole derivatives stems from their effectiveness in various biological activities, making them a focal point for pharmaceutical research and development (Shaaban, Mayhoub, & Farag, 2012).

Ethylene and Its Precursors in Plant Biology

In plant biology, ethylene plays a crucial role, influencing processes such as ripening, senescence, and stress responses. Compounds that act as precursors or modulators of ethylene production are of interest for their potential to alter these processes. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) serves as a direct precursor to ethylene, and its role extends beyond mere ethylene production to act as a signaling molecule in its own right. Studies have explored how modifying ACC levels or ethylene perception can impact plant growth, stress tolerance, and ripening (B. V. D. Poel & D. Straeten, 2014).

Heterocyclic Chemistry and Organic Synthesis

The reactivity and utility of heterocyclic compounds, such as pyrazoline derivatives, are central to synthetic organic chemistry. These compounds serve as building blocks for creating complex molecules with diverse functional applications, from materials science to drug development. The chemistry of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases the versatility of pyrazoline derivatives in synthesizing a wide array of heterocyclic structures. This versatility underlines the importance of heterocyclic chemistry in expanding the toolkit available for chemical synthesis and drug design (M. A. Gomaa & H. Ali, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

ethyl 2-oxo-2-[4-(1H-pyrazol-5-yl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(18)12(17)15-10-5-3-9(4-6-10)11-7-8-14-16-11/h3-8H,2H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGKEYRAZWTKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((4-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.